molecular formula C3H4N2S B047340 2-Cyanothioacetamide CAS No. 7357-70-2

2-Cyanothioacetamide

Cat. No. B047340
CAS RN: 7357-70-2
M. Wt: 100.14 g/mol
InChI Key: BHPYMZQTCPRLNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Cyanothioacetamide is synthesized through reactions with α- and β-naphthaldehyde, leading to the formation of thiopyran, thiopyranopyrrolidine, and pyridinethione derivatives. These products serve as intermediates for further synthesis of complex heterocyclic compounds such as thienopyridines, pyridothienotriazine, and pyridothienopyrimidines through subsequent reactions with various reagents (Elneairy et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-Cyanothioacetamide and its derivatives has been elucidated using IR, 1H NMR, and elemental analyses, revealing the formation of complex heterocyclic compounds. These studies have demonstrated the compound's ability to undergo various transformations, contributing to its versatility in organic synthesis (Attaby et al., 2004).

Chemical Reactions and Properties

2-Cyanothioacetamide participates in a range of chemical reactions, including solvent-base-controlled synthesis of thiadiazoles and triazoles, highlighting its reactivity and potential as a C-C-S or C-C-N building block. These reactions underscore the compound's utility in synthesizing functionally diverse heterocycles without the need for transition metals (Filimonov et al., 2017).

Physical Properties Analysis

The physical properties of 2-Cyanothioacetamide and its derivatives are closely tied to their molecular structure. While specific physical properties are not detailed in the provided studies, the synthesis and structural elucidation of these compounds are crucial for understanding their physical behavior and applicability in various chemical contexts.

Chemical Properties Analysis

The chemical properties of 2-Cyanothioacetamide, including its reactivity towards different functional groups and conditions, have been extensively explored. Its ability to serve as a polyfunctional reagent allows for the synthesis of a broad range of heterocyclic compounds, demonstrating its significant synthetic utility and versatility in organic chemistry (Dyachenko et al., 2018).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of new thioxohydro-pyridine-3-carbonitrile and thienopyridine derivatives (Attaby, Eldin, Elneairy, & El-louh, 2004). Additionally, it helps in the creation of pyrazolo[5,1-c][1,2,4]triazine-3-carbothioamides, which can be transformed into 1,2,4-thiadiazole derivatives (Ledenyova, Didenko, Dotsenko, & Shikhaliev, 2014). It is also a key intermediate for synthesizing condensed 2,4-diaminopyrido[2,3-d]pyridines, potential inhibitors of dihydrofolate reductase (Elgemeie & Hussain, 1994).

  • Cancer Research : 2-Cyanothioacetamide is instrumental in synthesizing 5-deazaaminopterin analogues, showing potential in cancer treatment (Su et al., 1988).

  • Dye Synthesis : It is used to synthesize new azo dyes and explore their spectral and dyeing properties, particularly on polyester (Ho & Wang, 1995).

  • Organic Synthesis : This compound serves as a CH acid component in organic synthesis, capable of self-transforming into various compounds (Dyachenko, 2012).

  • Combinatorial Synthesis : It has potential applications in combinatorial synthesis, a technique significant in drug discovery (Litvinov, 2000).

  • Synthesis of Analgesic Agents : Some derivatives of 2-Cyanothioacetamide have shown potential as analgesics, with effects compared to known pain relief drugs (Bibik et al., 2022; Bibik et al., 2021).

Safety And Hazards

2-Cyanothioacetamide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, and used only outdoors or in a well-ventilated area .

Future Directions

2-Cyanothioacetamide has potential applications in the field of agrochemicals, pharmaceuticals, and dyestuffs . Its synthetic utility in building various organic heterocycles highlights its potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyanoethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPYMZQTCPRLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223770
Record name Ethanethioamide, 2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanothioacetamide

CAS RN

7357-70-2
Record name Cyanothioacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7357-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioamide, 2-cyano-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7357-70-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethioamide, 2-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
260
Citations
NM Tverdokhleb, GE Khoroshilov - Chemistry of Heterocyclic Compounds, 2015 - Springer
… In this study, 2-cyanothioacetamide (5) having three … salt 1a–e (2.0 mmol) and 2-cyanothioacetamide (5) (0.200 g, 2.0 … and 7 (in reactions with 2-cyanothioacetamide (5)) or compounds …
Number of citations: 10 link.springer.com
MA Salem, HK Thabet, MA Ismail, YA Ammar - Chem. Sci. J, 2011 - researchgate.net
A novel synthesis of 3-cyano-2 (1H)-pyridinethiones, chromene-3-carbothioamide and chromeno [3, 4-c] pyridines were obtained through interaction of N-aryl cyanothioacetamide …
Number of citations: 11 www.researchgate.net
GE Khoroshilov, NM Tverdokhleb - 2015 - dspace.luguniv.edu.ua
… (bromo)pyridinium salt 1a–e (2.0 mmol) and 2-cyanothioacetamide (5) (0.200 g, 2.0 mmol) (… The precipitate contained compounds 4 and 7 (in reactions with 2-cyanothioacetamide (5)) …
Number of citations: 0 dspace.luguniv.edu.ua
MA McCall - The Journal of Organic Chemistry, 1962 - ACS Publications
… 2-cyanothioacetamide prepared from malononitrile and hydrogen sulfide or with the 2-cyanothioacetamide … with that of authentic 2-cyanothioacetamide and with that obtained from I. …
Number of citations: 35 pubs.acs.org
A Krauze, L Baumane, L Sile, L Chernova… - Chemistry of …, 2004 - Springer
… The mentioned reactions using 2-cyanothioacetamide must be carried out under mild … (dimerization of 2-cyanothioacetamide, reaction of ethyl acetoacetate with 2-cyanothioacetamide […
Number of citations: 37 link.springer.com
A Krauze, R Vītoliņa, V Garaliene, L Sīle… - European journal of …, 2005 - Elsevier
… chloride with 3-aryl-2-cyanothioacrylamides or by a one-pot three-carbon condensation of N-acetonylpyridinium chloride, aromatic aldehyde and 2-cyanothioacetamide, and their …
Number of citations: 29 www.sciencedirect.com
QY Zhuang, JN Xu, SJ Tu, RH Jia… - Chinese Journal of …, 2007 - Wiley Online Library
… clean synthesis of 3,5-dicyano-1,2-dihydropyrid-2-ones by a one-pot three-component reaction of malononitrile, aromatic aldehydes and 2-cyanoacetamide or 2-cyanothioacetamide …
Number of citations: 13 onlinelibrary.wiley.com
S Asadbegi, A Mobinikhaledi… - Phosphorus, Sulfur, and …, 2017 - Taylor & Francis
… A concise literature survey indicates four distinct references that 2-cyanothioacetamide is produced only via the reaction of hydrogen sulfide with malononitrile.Citation 25–28 The in-situ …
Number of citations: 3 www.tandfonline.com
AEM Mekky, SMH Sanad, AAM Ahmed - ChemistrySelect, 2019 - Wiley Online Library
… The compounds 2 a,b cyclocondensed with two equivalents of 2-cyanothioacetamide 3 in dioxane at reflux for 4 hours to give bis[(thiazol-2-yl)acetonitrile] derivatives 4 a,b (Scheme 1).…
K Kavitha, D Srikrishna, P Aparna - Journal of Saudi Chemical Society, 2019 - Elsevier
… The latter on reaction with 2-cyanothioacetamide (3) resulted in the origination of 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile (4). Further the Knoevenagel condensation of 4 …
Number of citations: 8 www.sciencedirect.com

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